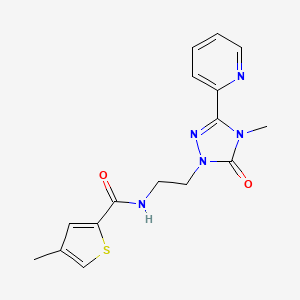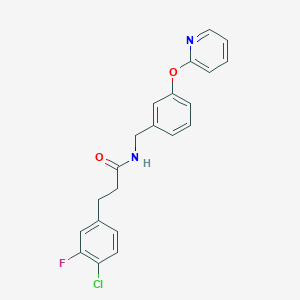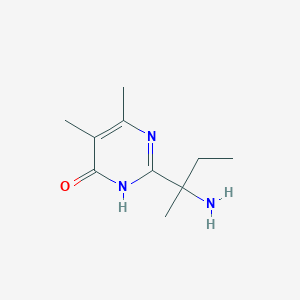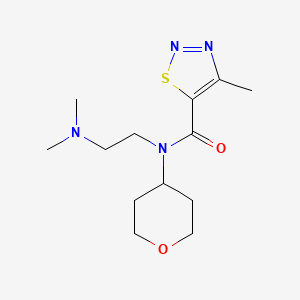
4-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex molecule that appears to be related to various heterocyclic compounds that have been studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and their properties.
Synthesis Analysis
The synthesis of related compounds involves the reaction of heterocyclic amines with other chemical entities to form new structures. For example, paper discusses the reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with secondary cycloaliphatic amines to produce N-(2-carboxy-thieno[2,3-b]pyridine-3-yl)amidines. This suggests that the synthesis of the compound may also involve multi-step reactions that include the formation of amide bonds and the introduction of heterocyclic fragments.
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions and conformations that are crucial for their chemical properties. For instance, paper describes the dihedral angles and intramolecular hydrogen bonding in Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which could be relevant when considering the molecular geometry and potential binding interactions of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the types of chemical reactions that the compound may undergo. The inhibitory activity against lipoxygenases mentioned in paper suggests that the compound may interact with enzymes and could be involved in inhibition or activation processes. This could be due to the presence of functional groups that are reactive under physiological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structures. For example, the presence of hydrogen bonds and the dihedral angles between different rings in the molecule can affect its solubility, stability, and reactivity. Paper mentions positional disorder in certain groups, which could also be a consideration for the compound , affecting its crystallinity and physical state.
Scientific Research Applications
Synthesis and Chemical Reactivity
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
The reactivity of thiophenylhydrazonoacetates towards a variety of nitrogen nucleophiles has been explored to yield various heterocyclic derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This research underscores the synthetic utility of thiophene derivatives in constructing diverse heterocyclic frameworks, which could be related to the reactivity and applications of the compound (Mohareb et al., 2004).
Potential Biological Activities
Antimicrobial Evaluation of Thienopyrimidine Derivatives
Thienopyrimidine derivatives, which share structural motifs with the compound , have been synthesized and evaluated for antimicrobial activity. These compounds exhibit pronounced antimicrobial properties, highlighting the potential biological significance of similar structures in developing new antimicrobial agents (Bhuiyan et al., 2006).
Chemical Sensors and Biological Relevance
Naphthoquinone Based Chemosensors for Transition Metal Ions
Compounds incorporating thiophene and pyridine units have been synthesized and characterized for their molecular recognition abilities towards transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, indicating their potential as chemosensors. The structural features and reactivity patterns of these compounds could inform the applications of the compound in similar sensing and recognition contexts (Gosavi-Mirkute et al., 2017).
properties
IUPAC Name |
4-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-11-9-13(24-10-11)15(22)18-7-8-21-16(23)20(2)14(19-21)12-5-3-4-6-17-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFFKFMSYIVPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3019020.png)


![N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3019025.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3019026.png)


![N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B3019030.png)





